molecular formula C11H16N2O B1529277 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol CAS No. 1257078-82-2

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Cat. No. B1529277
CAS RN: 1257078-82-2
M. Wt: 192.26 g/mol
InChI Key: QIAXXHVLJQQATR-UHFFFAOYSA-N
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Description

“1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol” is a compound that has a molecular weight of 192.26 . It is a powder in physical form . The compound is part of the pyrrolidine class of compounds, which are five-membered rings consisting of four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a 3-aminophenyl group via a methylene bridge . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 192.26 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

One research avenue focuses on the synthesis of complex molecules and intermediates for pharmaceuticals. For instance, the development of a practical, efficient, and stereoselective process for preparing key intermediates like N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, crucial for antibiotic production, showcases the utility of pyrrolidine derivatives in medicinal chemistry (Fleck et al., 2003).

Organocatalysis

Pyrrolidine derivatives are also used in organocatalytic reactions, enabling the synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities. This application is highlighted by research on enantioselective organocatalytic approaches for synthesizing spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, indicating the potential for creating new medicinal compounds (Xiao-Hua Chen et al., 2009).

Molecular Characterization and Bioactivity

The molecular characterization and bioactivity studies of pyrrolidine derivatives reveal their potential in drug discovery and biological research. For example, the detailed molecular structure and quantum mechanical properties of 1-(2-aminophenyl)pyrrole have been investigated, providing insights into its bioactive potential and interaction mechanisms (Srikanth et al., 2020).

Antiviral Activity

Research into the antiviral activity of pyrrolidine derivatives, such as the study of a novel orally bioavailable inhibitor of human rhinovirus 3C protease, demonstrates the therapeutic potential of these compounds against viral infections (Patick et al., 2005).

DNA Interaction and Antimicrobial Activity

Pyrrolidine derivatives have been explored for their DNA interaction capabilities and antimicrobial activity. This includes studies on Schiff base ligands derived from pyrrolidine and their metal complexes, highlighting their DNA binding properties and potential as antimicrobial agents (Kurt et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol” and similar pyrrolidine compounds could involve further exploration of their pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXXHVLJQQATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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